Benzimidazole derivative 9
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Overview
Description
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties. Benzimidazole derivative 9 is one such compound that has shown promise in various scientific and industrial applications. This compound is characterized by a benzene ring fused to an imidazole ring, forming a bicyclic structure. The unique structural features of benzimidazole derivatives contribute to their wide range of biological activities, making them valuable in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivative 9 typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. One common method is the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. This reaction yields the desired benzimidazole derivative through a cyclization process .
Industrial Production Methods: In industrial settings, the production of benzimidazole derivatives often employs green chemistry principles to minimize environmental impact. For instance, the use of eco-friendly solvents and catalysts, such as ionic liquids and metal-organic frameworks, has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole derivative 9 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities or improved physicochemical properties .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Benzimidazole derivative 9 is being investigated for its potential use in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of benzimidazole derivative 9 involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit enzymes such as fumarate reductase, which is essential for the survival of certain parasites. Additionally, benzimidazole derivatives can induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
Benzimidazole derivative 9 can be compared with other similar compounds, such as:
Thiabendazole: An anthelmintic agent that inhibits fumarate reductase.
Albendazole: Another anthelmintic that disrupts microtubule formation in parasites.
Mebendazole: Used to treat parasitic worm infections by inhibiting glucose uptake in parasites
Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Its unique structural features allow for modifications that can enhance its efficacy and reduce potential side effects .
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[2-methyl-3-(3-methylphenyl)imidazo[1,2-a]pyridin-6-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H23N3O/c1-15-7-6-8-17(13-15)20-16(2)22-19-10-9-18(14-24(19)20)21(25)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3 |
InChI Key |
RKISYXMPLQOYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C3N2C=C(C=C3)C(=O)N4CCCCC4)C |
Origin of Product |
United States |
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